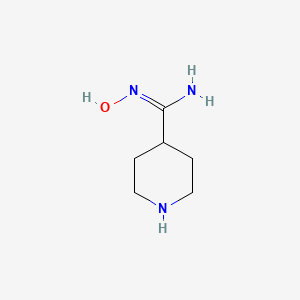
(4-(Thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)piperazinyl)((4-(trifluoromethoxy)phenyl)amino)methane-1-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound appears to contain several functional groups, including a thioxo group, a trifluoromethoxy group, and an amino group. These groups could potentially confer interesting chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electronegativity of the fluorine atoms in the trifluoromethoxy groups, which could pull electron density away from the rest of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the trifluoromethoxy groups could make the compound more hydrophobic, while the amino groups could allow it to form hydrogen bonds .科学的研究の応用
Melanocortin Receptor Agonists
Research into analogues of melanocortin 4 receptor (MC4R) specific small-molecule agonists, such as THIQ, which structurally relate to the requested compound, has shown potential therapeutic applications. A series of piperazine analogues of THIQ was synthesized, characterized, and tested for activity against melanocortin MC(1,3-5) receptors. Several compounds demonstrated clear selectivity for MC4R, with submicromolar affinities. This suggests potential applications in treating conditions related to the melanocortin system, such as obesity, erectile dysfunction, and several metabolic syndromes (Mutulis et al., 2004).
Advanced Polymer Synthesis
The direct polycondensation method for creating ordered polymers using nonsymmetric monomers, including piperazine as a component, was explored. This process demonstrates the potential of using complex organic compounds in creating advanced materials with specific ordered structures, which could have applications in various fields such as materials science, engineering, and nanotechnology (Yu, Seino, & Ueda, 1999).
Antimicrobial and Anti-inflammatory Research
Studies on novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, derived from reactions involving similar structural functionalities to the requested compound, have shown potent antibacterial activity against various pathogens and significant anti-inflammatory activity in animal models. This suggests the potential for developing new antimicrobial and anti-inflammatory agents (Al-Abdullah et al., 2014).
Antifungal and Antibacterial Agents
The synthesis of new compounds through the microwave-assisted one-pot catalyst-free green synthesis demonstrates the effectiveness of such methods in producing compounds with significant in vitro antimicrobial and antifungal activities. This approach, applicable to compounds with similar complexity, highlights the potential in rapid development and testing of new antibacterial and antifungal agents (Bhat, Shalla, & Dongre, 2015).
作用機序
将来の方向性
特性
IUPAC Name |
1-N,4-N-bis[4-(trifluoromethoxy)phenyl]piperazine-1,4-dicarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F6N4O2S2/c21-19(22,23)31-15-5-1-13(2-6-15)27-17(33)29-9-11-30(12-10-29)18(34)28-14-3-7-16(8-4-14)32-20(24,25)26/h1-8H,9-12H2,(H,27,33)(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJOAHCWWVPXJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=S)NC2=CC=C(C=C2)OC(F)(F)F)C(=S)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F6N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide](/img/structure/B2875966.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide](/img/structure/B2875968.png)
![N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2875970.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2875973.png)
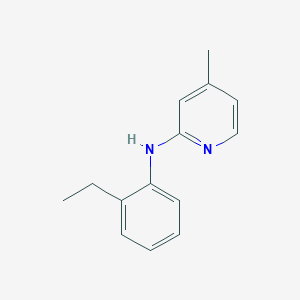
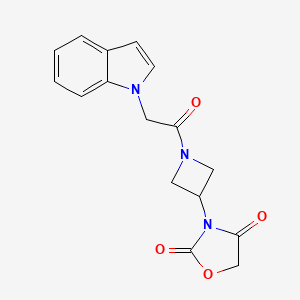
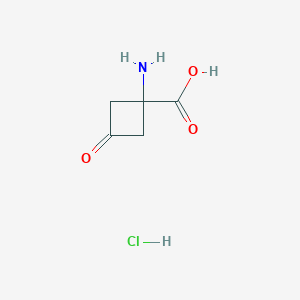
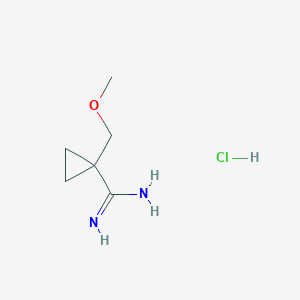


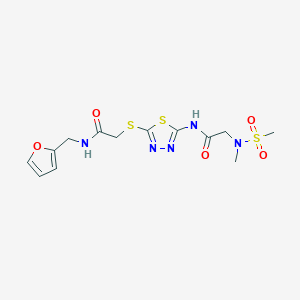
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2875988.png)
